1-Azido-3-nitrobenzene

Übersicht

Beschreibung

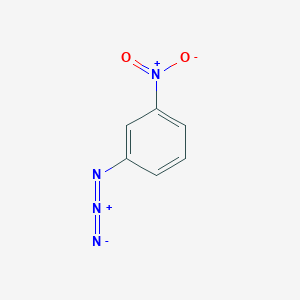

1-Azido-3-nitrobenzene is an organic compound characterized by the presence of a nitro group (-NO2) and an azide group (-N3) attached to a benzene ring. This compound is known for its reactivity and is widely used in various chemical processes, including photochemical reactions and as a precursor for the synthesis of other compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Azido-3-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 3-nitroaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield 3-nitrophenyl azide .

Industrial Production Methods

Industrial production of 3-nitrophenyl azide typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the explosive nature of azides.

Analyse Chemischer Reaktionen

Types of Reactions

1-Azido-3-nitrobenzene undergoes various chemical reactions, including:

Photochemical Reactions: Upon exposure to UV light, 3-nitrophenyl azide decomposes to form reactive nitrene intermediates.

Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Photochemical Reactions: UV light is used to initiate the decomposition of 3-nitrophenyl azide.

Reduction: Reducing agents such as LiAlH4 or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Sodium azide or other nucleophiles can be used under appropriate conditions.

Major Products Formed

Photochemical Reactions: Formation of nitrene intermediates.

Reduction: Formation of 3-aminophenyl azide.

Substitution: Formation of various substituted phenyl azides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

1-Azido-3-nitrobenzene features both a nitro group (-NO₂) and an azide group (-N₃) on a benzene ring, which endows it with distinctive reactivity. The compound can undergo thermal activation or photolysis to release nitrogen gas and form reactive nitrene intermediates. These intermediates are crucial for crosslinking reactions in polymers and biomolecules, making the compound valuable in material sciences and bioconjugation techniques.

Scientific Research Applications

This compound has diverse applications across various scientific disciplines:

- Chemistry : Utilized as a photolinker in photoaffinity labeling and surface modification.

- Biology : Employed in bioconjugation techniques to immobilize biomolecules such as proteins and nucleic acids.

- Medicine : Investigated for its potential in developing diagnostic tools and drug delivery systems.

- Industry : Applied in functionalizing polymer surfaces and creating bioconjugates for biochemical assays.

The biological applications of this compound have been explored extensively:

- Bioconjugation : It is used for immobilizing proteins and nucleic acids, facilitating various biochemical assays.

- Drug Development : The compound has shown promise in creating diagnostic tools and drug delivery systems.

- Antiviral Activity : Studies indicate that derivatives of this compound exhibit antiviral properties, particularly against respiratory syncytial virus (RSV) when incorporated into triterpene derivatives.

Case Study 1: Antiviral Activity

A study evaluated the antiviral properties of triterpene derivatives containing 1-(3-nitrophenyl)-1H-1,2,3-triazole substituents. The results demonstrated significant anti-RSV activity with minimal cytotoxic effects on host cells. The following table summarizes the findings:

| Compound | IC50 (µM) | Cytotoxicity (CC50 µM) |

|---|---|---|

| Compound 1 | 5.0 | >100 |

| Compound 2 | 10.0 | >100 |

| Compound 3 | 15.0 | >100 |

These results indicate that compounds derived from this compound can be effective against viral infections while maintaining low toxicity levels.

Case Study 2: Crosslinking Efficiency

Research has highlighted the efficiency of this compound as a cross-linker in polymer science. Under UV light activation, it effectively creates stable crosslinks between polymers and biomolecules, enhancing the mechanical properties of materials developed for biomedical applications. This demonstrates its utility in improving the performance of biomaterials used in medical devices.

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to enhance biological activity:

- Synthesis Techniques : Click chemistry methods have been employed to react this compound with other substrates, yielding high-purity products with potential biological applications.

- Antimicrobial Activity : Some derivatives have exhibited promising antimicrobial properties against various bacterial strains, indicating a broader spectrum of biological activity beyond antiviral effects.

Wirkmechanismus

The primary mechanism of action for 3-nitrophenyl azide involves the generation of nitrene intermediates upon exposure to UV light. These nitrenes are highly reactive and can insert into various chemical bonds, facilitating the formation of new covalent linkages. This property makes 3-nitrophenyl azide a valuable tool in photochemical and bioconjugation applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluoro-3-nitrophenyl azide: Similar in structure but with a fluorine atom substituent.

Perfluorophenyl azide: Contains multiple fluorine atoms, offering different reactivity and stability.

2,6-Difluorophenyl azide: Another fluorinated derivative with unique steric and electronic properties.

Uniqueness

1-Azido-3-nitrobenzene is unique due to its specific combination of nitro and azide groups, which confer distinct reactivity patterns. Its ability to generate nitrene intermediates upon UV irradiation makes it particularly useful in photochemical applications and bioconjugation techniques .

Biologische Aktivität

1-Azido-3-nitrobenzene, also known as 3-nitrophenyl azide, is an organic compound characterized by the presence of both a nitro group (-NO2) and an azide group (-N3) attached to a benzene ring. This compound exhibits significant biological activity and has been widely studied for its applications in various fields, including chemistry, biology, and medicine.

This compound is known for its reactivity, particularly in photochemical reactions. The compound can undergo thermal activation or photolysis, leading to the release of nitrogen gas and the formation of reactive nitrene intermediates. These intermediates are crucial in various biochemical pathways, particularly in crosslinking polymers and biomolecules, which are essential in material sciences and bioconjugation techniques .

Key Reactions

This compound participates in several types of reactions:

- Photochemical Reactions : Upon exposure to UV light, it decomposes to form nitrene intermediates.

- Reduction : The nitro group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

- Substitution : The azide group can engage in nucleophilic substitution reactions, forming new carbon-nitrogen bonds .

Biological Applications

The biological activity of this compound has been explored in various studies. Its applications include:

- Bioconjugation : Used to immobilize biomolecules such as proteins and nucleic acids.

- Drug Development : Investigated for its potential in creating diagnostic tools and drug delivery systems.

- Antiviral Activity : Compounds derived from this compound have shown promise in antiviral assays, particularly against respiratory syncytial virus (RSV) when incorporated into triterpene derivatives .

Case Study 1: Antiviral Activity

In a study evaluating the antiviral properties of triterpene derivatives containing 1-(3-nitrophenyl)-1H-1,2,3-triazole substituents, compounds demonstrated significant anti-RSV activity. The evaluation was conducted using MTT and SRB assays on A549 cells infected with RSV. The results indicated robust antiviral activity with minimal cytotoxic effects on the host cells .

| Compound | IC50 (µM) | Cytotoxicity (CC50 µM) |

|---|---|---|

| Compound 1 | 5.0 | >100 |

| Compound 2 | 10.0 | >100 |

| Compound 3 | 15.0 | >100 |

Case Study 2: Crosslinking Efficiency

Research highlighted the efficiency of this compound as a cross-linker in polymer science. It was shown that this compound could effectively create stable crosslinks between polymers and biomolecules under UV light activation, enhancing the mechanical properties of materials developed for biomedical applications .

Research Findings

Recent studies have focused on synthesizing various derivatives of this compound to enhance its biological activity:

- Synthesis Techniques : Methods involving click chemistry have been employed to react this compound with other substrates to yield high-purity products with potential biological applications .

- Antimicrobial Activity : Some derivatives have exhibited promising antimicrobial properties against various bacterial strains, indicating a broader spectrum of biological activity beyond antiviral effects .

Eigenschaften

IUPAC Name |

1-azido-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-9-8-5-2-1-3-6(4-5)10(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLBZFBNQYJIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164813 | |

| Record name | 3-Nitrophenyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-59-2 | |

| Record name | 3-Nitrophenyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.